9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride
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Overview
Description
9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride: is a synthetic compound that belongs to the class of fluorenol derivatives This compound is characterized by the presence of a piperidine ring, a pentynyl chain, and a fluorenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorenol Core: The fluorenol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.
Attachment of the Pentynyl Chain: The pentynyl chain can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the pentynyl chain reacts with piperidine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The fluorenol moiety can undergo oxidation to form fluorenone.
Reduction: The fluorenone can be reduced back to fluorenol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The pentynyl chain can be introduced via coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products:
Oxidation: Fluorenone.
Reduction: Fluorenol.
Substitution: Various substituted piperidine derivatives.
Coupling Reactions: Pentynyl-substituted fluorenol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including its use as an anxiolytic agent.
- Studied for its effects on the central nervous system and potential as a neuroprotective agent.
Industry:
- Used in the development of new materials with unique properties.
- Studied for its potential applications in the field of organic electronics.
Mechanism of Action
The mechanism of action of 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors in the central nervous system, while the fluorenol moiety may interact with enzymes and other proteins. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Fluorenol: A simpler derivative of fluorene with a hydroxyl group.
Fluorenone: An oxidized form of fluorenol.
Piperidine: A six-membered heterocyclic amine.
Pentynyl-substituted Fluorenol Derivatives: Compounds with similar structures but different substituents on the fluorenol moiety.
Uniqueness:
- The combination of a piperidine ring, a pentynyl chain, and a fluorenol moiety makes 9-(5-Piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride unique.
- Its unique structure allows for diverse chemical reactivity and potential applications in various fields.
- The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
9-(5-piperidin-1-ylpent-3-ynyl)fluoren-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c25-23(15-7-1-8-16-24-17-9-2-10-18-24)21-13-5-3-11-19(21)20-12-4-6-14-22(20)23;/h3-6,11-14,25H,2,7,9-10,15-18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPEOATOINCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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